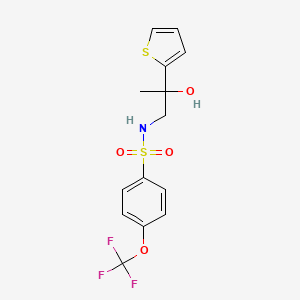

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

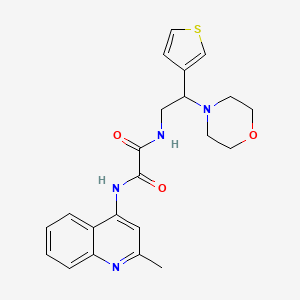

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide (HTPB) is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. HTPB is a sulfonamide derivative that has been shown to have promising pharmacological properties, making it a subject of interest in the field of drug discovery.

Scientific Research Applications

Synthesis and Biochemical Evaluation

The compound N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide and its derivatives have been extensively studied for their synthesis and biochemical properties. For instance, Röver et al. (1997) explored the synthesis and biochemical characterization of similar benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, highlighting their potential in detailed investigation of the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anti-Inflammatory and Anticancer Properties

Küçükgüzel et al. (2013) synthesized a series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives, which were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research demonstrates the compound's potential as a therapeutic agent with minimal tissue damage in various organs compared to untreated controls (Küçükgüzel et al., 2013).

Inhibitory Potency and Water Solubility

Casini et al. (2002) researched on sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold, demonstrating their strong affinities towards certain isozymes and good water solubility. These findings are crucial for understanding the compound's potential applications in lowering intraocular pressure in glaucoma treatment (Casini et al., 2002).

Cytotoxicity and Tumor-Specificity

In 2016, Gul et al. synthesized a series of new benzenesulfonamides and tested them for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives exhibited interesting cytotoxic activities, indicating their importance for further anti-tumor activity studies (Gul et al., 2016).

Endothelin Antagonism and Oral Activity

Murugesan et al. (1998) studied biphenylsulfonamides as endothelin-A antagonists, exploring the structure-activity relationships and pharmacology of certain analogues. Their research contributes to understanding the compound's role in inhibiting the pressor responses caused by endothelin-1, indicating its potential in cardiovascular therapies (Murugesan et al., 1998).

Enzyme Inhibitory and Glaucoma Treatment Potential

Nocentini et al. (2016) synthesized benzenesulfonamides incorporating phenyl-1,2,3-triazole moieties, demonstrating their effectiveness as inhibitors of certain human isoforms of carbonic anhydrase. The compounds showed significant intraocular pressure lowering activity, which is relevant in glaucoma treatment (Nocentini et al., 2016).

Photodynamic Therapy Application

Pişkin et al. (2020) synthesized new benzenesulfonamide derivative groups with high singlet oxygen quantum yield, demonstrating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Progesterone Receptor Antagonism

Yamada et al. (2016) developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists, indicating their potential in treating diseases such as uterine leiomyoma and breast cancer (Yamada et al., 2016).

properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO4S2/c1-13(19,12-3-2-8-23-12)9-18-24(20,21)11-6-4-10(5-7-11)22-14(15,16)17/h2-8,18-19H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDLHUWWCGXKOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone](/img/structure/B2828848.png)

![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2828849.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2828861.png)